![molecular formula C13H19N3O2 B14295982 2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate CAS No. 113402-24-7](/img/structure/B14295982.png)
2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate is a compound that features a pyridine ring substituted with a pyrrolidine moiety and a dimethylcarbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate typically involves the reaction of pyridine derivatives with pyrrolidine and dimethylcarbamate. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like iodine or other halogens . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotine: A well-known compound with a similar pyridine-pyrrolidine structure.
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities and biological activities.
Uniqueness
2-[(Pyrrolidin-1-yl)methyl]pyridin-3-yl dimethylcarbamate is unique due to its specific substitution pattern and the presence of the dimethylcarbamate group, which can impart distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
113402-24-7 |
|---|---|
Molekularformel |
C13H19N3O2 |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
[2-(pyrrolidin-1-ylmethyl)pyridin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H19N3O2/c1-15(2)13(17)18-12-6-5-7-14-11(12)10-16-8-3-4-9-16/h5-7H,3-4,8-10H2,1-2H3 |
InChI-Schlüssel |
QLDIXZKWMJHRRU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
![Tetrazolo[1,5-a]pyrimidine, 5-phenyl-](/img/structure/B14295914.png)
![[(6-Phenylhexa-1,5-dien-3-yl)sulfanyl]benzene](/img/structure/B14295916.png)



![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
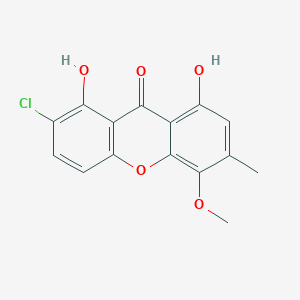
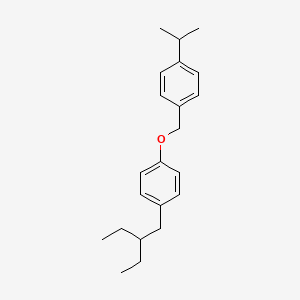
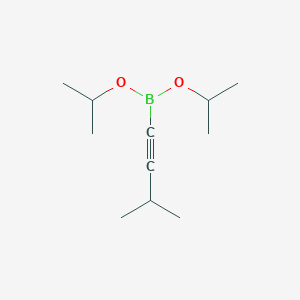
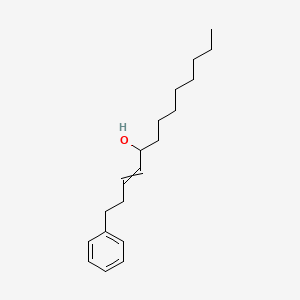
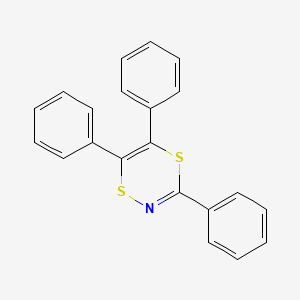
![3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14295964.png)
